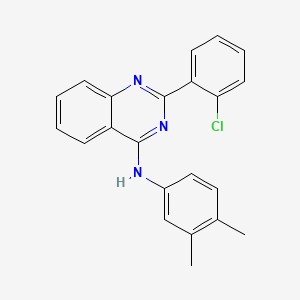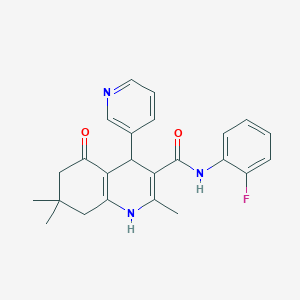![molecular formula C27H33NO3 B11647966 4-cyano-4-phenylbutyl [2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetate](/img/structure/B11647966.png)
4-cyano-4-phenylbutyl [2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CYANO-4-PHENYLBUTYL 2-[2,2-DIMETHYL-4-(4-METHYLPHENYL)OXAN-4-YL]ACETATE is a complex organic compound with a molecular formula of C27H33NO3. This compound is characterized by its unique structure, which includes a cyano group, a phenyl group, and an oxan-4-yl acetate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CYANO-4-PHENYLBUTYL 2-[2,2-DIMETHYL-4-(4-METHYLPHENYL)OXAN-4-YL]ACETATE typically involves multiple steps. The initial step often includes the preparation of the 4-cyano-4-phenylbutyl intermediate, which is then reacted with 2,2-dimethyl-4-(4-methylphenyl)oxan-4-yl acetate under specific conditions to form the final product. The reaction conditions usually involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-CYANO-4-PHENYLBUTYL 2-[2,2-DIMETHYL-4-(4-METHYLPHENYL)OXAN-4-YL]ACETATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-CYANO-4-PHENYLBUTYL 2-[2,2-DIMETHYL-4-(4-METHYLPHENYL)OXAN-4-YL]ACETATE is utilized in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-CYANO-4-PHENYLBUTYL 2-[2,2-DIMETHYL-4-(4-METHYLPHENYL)OXAN-4-YL]ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and phenyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-CYANO-4-(THIOBENZOYLTHIO)PENTANOIC ACID: This compound shares the cyano and phenyl groups but differs in its overall structure and functional groups.
4-CYANO-4-(PHENYLCARBONOTHIOYLTHIO)PENTANOIC ACID: Similar in having a cyano group and phenyl group, but with different substituents.
Uniqueness
4-CYANO-4-PHENYLBUTYL 2-[2,2-DIMETHYL-4-(4-METHYLPHENYL)OXAN-4-YL]ACETATE is unique due to its specific combination of functional groups and its structural complexity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C27H33NO3 |
|---|---|
Molecular Weight |
419.6 g/mol |
IUPAC Name |
(4-cyano-4-phenylbutyl) 2-[2,2-dimethyl-4-(4-methylphenyl)oxan-4-yl]acetate |
InChI |
InChI=1S/C27H33NO3/c1-21-11-13-24(14-12-21)27(15-17-31-26(2,3)20-27)18-25(29)30-16-7-10-23(19-28)22-8-5-4-6-9-22/h4-6,8-9,11-14,23H,7,10,15-18,20H2,1-3H3 |
InChI Key |
IBFLPBRJAUJAIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCOC(C2)(C)C)CC(=O)OCCCC(C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl 5-{[(2-bromo-4-chlorophenoxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11647888.png)
![methyl {3-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B11647898.png)
![[1-Amino-5-(piperidin-1-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl](phenyl)methanone](/img/structure/B11647904.png)


![N-{3-[bis(2-methylpropyl)amino]-2-hydroxypropyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B11647923.png)
![2-methoxy-4-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B11647925.png)

![(4Z)-1-(3,4-dimethylphenyl)-4-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzylidene}pyrazolidine-3,5-dione](/img/structure/B11647942.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11647952.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11647953.png)

![methyl 6-[(5E)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B11647960.png)

